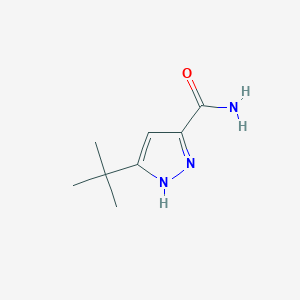

5-tert-butyl-1H-pyrazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)6-4-5(7(9)12)10-11-6/h4H,1-3H3,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUPHCSYGHORSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 5 Tert Butyl 1h Pyrazole 3 Carboxamide and Its Derivatives

General Synthetic Routes for Pyrazole (B372694) Carboxamides

The synthesis of the pyrazole carboxamide scaffold can be approached by first constructing the pyrazole ring, often resulting in a pyrazole carboxylic acid or ester, which is then converted to the desired carboxamide. Alternatively, functionalization of a pre-existing pyrazole ring can be employed to introduce the necessary substituents.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds

A primary and widely utilized method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govmdpi.com This approach is foundational in pyrazole chemistry.

Reaction with 1,3-Diketones and Related Compounds: The condensation of 1,3-dicarbonyl compounds with hydrazines is a direct and efficient route to polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. When unsymmetrical diketones are used, a mixture of two regioisomers can be formed. mdpi.com Variations of this method include the use of α,β-unsaturated ketones, acetylenic ketones, and β-enaminones. nih.govbeilstein-journals.org For instance, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides, which then react with a hydrazine in a consecutive multicomponent reaction to yield the pyrazole product. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| Hydrazine Derivative | 1,3-Diketone | Polysubstituted Pyrazole | Simple, rapid, and common method. nih.gov |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline (then oxidized to Pyrazole) | Intermediate pyrazoline requires oxidation. nih.gov |

| Hydrazine Derivative | Acetylenic Ketone | Pyrazole (often regioisomeric mixture) | A long-established method that can lead to regioisomers. nih.gov |

| Hydrazine Derivative | β-Enamino Diketone | Regiospecific Pyrazole | Can provide good regiochemical control. nih.gov |

Formation of the Carboxamide Linkage

Once the pyrazole ring with a carboxylic acid or ester at the 3-position is synthesized, the carboxamide group is typically introduced. Several standard amidation procedures are effective.

One common method involves the conversion of the pyrazole carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting pyrazole-carbonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired pyrazole carboxamide. nih.govciac.jl.cn

Alternatively, direct coupling of the pyrazole carboxylic acid with an amine can be accomplished using peptide coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-(dimethylamino)pyridine (DMAP) facilitate the formation of the amide bond under milder conditions, avoiding the need for the acyl chloride intermediate. nih.gov Other coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also employed for this transformation. researchgate.net

Another approach is the oxidative amidation of pyrazole carbaldehydes. In this method, a pyrazole-3-carbaldehyde can react with an amine in the presence of an oxidant like hydrogen peroxide to form the carboxamide directly. beilstein-journals.org

| Starting Material | Reagents | Product | Description |

| Pyrazole-3-carboxylic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Ammonia (NH₃) | Pyrazole-3-carboxamide | Two-step process via an acyl chloride intermediate. nih.govciac.jl.cn |

| Pyrazole-3-carboxylic acid | Amine, DCC, DMAP | N-substituted Pyrazole-3-carboxamide | Direct coupling using a carbodiimide (B86325) reagent. nih.gov |

| Pyrazole-3-carboxylic acid | Amine, HOBt, EDC | N-substituted Pyrazole-3-carboxamide | Common peptide coupling method. researchgate.net |

| Pyrazole-3-carbaldehyde | Amine, Hydrogen Peroxide (H₂O₂) | N-substituted Pyrazole-3-carboxamide | Oxidative amidation approach. beilstein-journals.org |

Oxidative Functionalization Reactions

The pyrazole ring is susceptible to oxidative functionalization, which can be used to introduce various substituents, typically at the C4 position. These reactions often involve C-H activation and can be achieved through chemical or electrochemical means. nih.gov

Direct halogenation (chlorination, bromination, or iodination) of the pyrazole ring can be accomplished using elemental halogens or other halogenating agents. nih.gov For instance, bromination of pyrazole carboxylic acids can proceed in high yields using bromine in a non-aqueous medium. nih.gov

Furthermore, oxidative thiocyanation and selenocyanation of pyrazoles have been developed. These methods introduce thio- or seleno-cyanate groups onto the pyrazole skeleton, often using an oxidant like PhICl₂ with a thiocyanate (B1210189) or selenocyanate (B1200272) source such as NH₄SCN or KSeCN. beilstein-journals.org These functionalized pyrazoles can then serve as intermediates for further synthetic transformations. beilstein-journals.org

Sulfonamidation Reactions

Sulfonamidation of pyrazoles involves the introduction of a sulfonamide group (-SO₂NR₂) onto the pyrazole core or as a substituent on another part of the molecule. A common strategy for introducing a sulfonamide group directly onto the pyrazole ring is through sulfonylchlorination followed by amination. For example, a 3,5-disubstituted-1H-pyrazole can be treated with chlorosulfonic acid to yield a pyrazole-4-sulfonyl chloride, which is then reacted with an amine to form the corresponding pyrazole-4-sulfonamide. nih.gov

Copper-mediated C-H sulfonamidation has also been reported. This method uses a directing group, such as 2-aminophenyl-1H-pyrazole, to guide the C-H activation and subsequent sulfonamidation at a specific position, providing sulfonamides in good to excellent yields. acs.orgacs.org

Specific Synthetic Approaches for 5-tert-butyl-1H-pyrazole-3-carboxamide and Related Compounds

The synthesis of the title compound requires specific precursors that incorporate the tert-butyl group at the 5-position of the pyrazole ring.

Routes Involving tert-Butyl Hydrazine Precursors

To ensure the correct regiochemistry with the tert-butyl group at the C5 position, specific synthetic strategies are employed. One effective method is the cyclocondensation of non-symmetrical enaminodicketones with tert-butylhydrazine (B1221602). nih.gov This approach offers a regiospecific route to pyrazole carboxylates, which are direct precursors to the target carboxamide. For example, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates in very good yields. organic-chemistry.org These carboxylates can then be converted to the this compound through the amidation methods described previously (Section 2.1.2).

Another strategy involves the direct synthesis of pyrazoles from esters. This two-step, one-pot method consists of a tert-butoxide-assisted coupling of an ester with a nitrile to form a β-ketonitrile intermediate, which then undergoes condensation with hydrazine to form the pyrazole ring. rsc.orgresearchgate.net By carefully selecting the starting ester and nitrile, this method can be adapted to control the substitution pattern on the pyrazole ring.

Conversion of Cyano Groups to Carboxamide Functionality

The transformation of a cyano group into a carboxamide is a crucial step in the synthesis of many pyrazole-based compounds, including this compound. This conversion is typically achieved through hydration of the nitrile.

Various methods have been developed for the selective hydration of nitriles to amides, which is a 100% atom-economic reaction. mdpi.com Traditional approaches using strong acids or bases often lead to the over-hydrolysis of the nitrile to the corresponding carboxylic acid. mdpi.com To circumvent this, milder and more selective catalytic systems have been investigated.

One effective method involves base-catalyzed hydration. For instance, the use of potassium hydroxide (B78521) in tert-butyl alcohol has been shown to be a simple and efficient way to convert nitriles to amides. acs.org Another approach utilizes sodium hydroxide as a catalyst for the selective hydration of aromatic nitriles. rsc.org

Transition metal catalysts have also proven to be highly effective. Rhodium(I)-N-heterocyclic carbene complexes have demonstrated excellent catalytic activity in the hydration of aromatic nitriles in a water/2-propanol mixture. mdpi.com Ruthenium hydroxide supported on alumina (B75360) is another heterogeneous catalyst that facilitates the hydration of nitriles to amides in water under mild conditions. researchgate.net Furthermore, rhodium catalysts have been used for the "anhydrous" hydration of nitriles, where an aldoxime serves as the water source, a method that is compatible with hydrolytically labile functional groups. organic-chemistry.org

Diversification Strategies at the Pyrazole Ring (e.g., C-3 Position)

Diversification of the pyrazole ring, particularly at the C-3 position, is essential for generating a library of derivatives with varied biological activities. The C-3 and C-5 positions of the pyrazole ring are electrophilic in nature, making them susceptible to nucleophilic attack. nih.gov

One common strategy for introducing functionality at the C-3 position is through the synthesis of pyrazole-3-carbaldehydes, which are versatile building blocks. These aldehydes can then be converted into a variety of other functional groups. For example, they can undergo oxidative amidation to form carboxamides. beilstein-journals.orgrsc.org

Another approach involves the direct C-H functionalization of the pyrazole ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of the C-3 position of pyrazoles. However, the C-3 position is often less reactive than the C-5 position. nih.gov

The synthesis of pyrazole acid chlorides from the corresponding carboxylic acids provides another avenue for diversification. These acid chlorides can react with various nucleophiles, such as amines, to generate a range of carboxamide derivatives. nih.govresearchgate.net For instance, pyrazole-3-carbonyl chlorides have been reacted with different substituted amines to produce a variety of pyrazole carboxamides. nih.gov

Regioselectivity and Stereochemical Control in Pyrazole Synthesis

The synthesis of substituted pyrazoles often yields a mixture of regioisomers. Controlling the regioselectivity of the reaction is therefore a critical aspect of pyrazole synthesis. The reaction of 1,3-dicarbonyl compounds with unsymmetrically substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles.

Several factors can influence the regioselectivity of pyrazole formation, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction conditions (such as solvent and temperature), and the use of catalysts. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from the condensation of 1,3-diketones with arylhydrazines, highly regioselective reactions have been achieved at room temperature in N,N-dimethylacetamide. mdpi.com

In the case of the synthesis of this compound, a key step would be the regioselective cyclization to ensure the formation of the desired isomer with the tert-butyl group at the 5-position and the carboxamide (or its precursor) at the 3-position. The use of specific precursors and carefully controlled reaction conditions are essential to achieve high regioselectivity. For instance, the synthesis of 3- or 5-fluoroalkyl-substituted pyrazoles has been achieved with high regioselectivity from the reaction of fluoroalkyl ynones with binucleophiles. researchgate.net

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis unless chiral derivatives are being prepared.

Green Chemistry Approaches in Pyrazole Carboxamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. In the context of pyrazole carboxamide synthesis, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govnih.gov Microwave irradiation has been successfully employed in the solvent-free synthesis of pyrazole derivatives, further enhancing the green credentials of the process. mdpi.comresearchgate.net For example, the cycloaddition of tosylhydrazones to α,β-unsaturated carbonyl compounds has been achieved under microwave irradiation and solvent-free conditions to afford 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com One-pot, three-component synthesis of pyrazole scaffolds under microwave irradiation has also been reported as an efficient and novel approach. nih.govnih.gov

Solvent-free synthesis, or mechanochemistry, where reactions are carried out by grinding the reactants together, is another green methodology that has been applied to the synthesis of NH-pyrazoles. researchgate.net This approach minimizes the use of hazardous organic solvents, reduces waste, and can lead to improved reaction efficiency.

The use of water as a solvent is another key principle of green chemistry. The synthesis of pyranopyrazole derivatives has been achieved in water, which is an environmentally benign, safe, and inexpensive solvent. mdpi.com

These green chemistry approaches offer promising alternatives to traditional synthetic methods for the preparation of this compound and its derivatives, with benefits including reduced environmental impact, increased efficiency, and lower costs.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product. For the synthesis of pyrazole carboxamides, several parameters can be varied, including the choice of solvent, catalyst, temperature, and reaction time.

An example of the optimization of conditions for the formation of a pyrazole-amide linkage is the H₂O₂-mediated synthesis of pyrazole-pyridine conjugates. beilstein-journals.org In this study, various solvents and oxidants were screened to improve the yield of the desired amide.

The table below presents a summary of the optimization of reaction conditions for the oxidative amidation of a pyrazole-3-carbaldehyde with 2-aminopyridine (B139424) to form a pyrazole-3-carboxamide derivative, which serves as a model for the synthesis of this compound. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Pyrazole-3-Carboxamide Formation

| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TBHP (5.0) | DMSO | 130 | 20 | 29 |

| 2 | TBHP (5.0) | DMF | 130 | 20 | 25 |

| 3 | TBHP (5.0) | CH₃CN | 80 | 20 | 15 |

| 4 | TBHP (5.0) | THF | 70 | 20 | 22 |

| 5 | TBHP (5.0) | MeOH | 70 | 20 | 18 |

| 6 | TBHP (10.0) | DMSO | 130 | 20 | 36 |

| 7 | H₂O₂ (25.0) | Neat | 130 | 20 | 20 |

| 8 | H₂O₂ (5.0) | DMSO | 130 | 20 | 15 |

| 9 | H₂O₂ (10.0) | DMSO | 130 | 20 | 58 |

| 10 | H₂O₂ (10.0) | CH₃CN | 80 | 20 | 45 |

| 11 | H₂O₂ (10.0) | THF | 70 | 20 | 61 |

Data adapted from a study on the synthesis of pyrazole-conjugated amides. beilstein-journals.org

The results indicate that using 10 equivalents of hydrogen peroxide in THF at 70°C for 20 hours provided the optimal conditions for this particular transformation, yielding 61% of the desired product. beilstein-journals.org Similar optimization studies would be essential to determine the most efficient conditions for the synthesis of this compound.

Spectroscopic and Structural Characterization of 5 Tert Butyl 1h Pyrazole 3 Carboxamide and Analogues

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups within a molecule. For a compound like 5-tert-butyl-1H-pyrazole-3-carboxamide, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

Typically, pyrazole-carboxamide derivatives exhibit several key peaks:

N-H Stretching: The pyrazole (B372694) ring N-H and the amide N-H₂ groups would produce absorption bands, usually in the region of 3100-3500 cm⁻¹. The amide group often shows two distinct bands in this region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Vibrations from the tert-butyl group's C-H bonds would appear around 2850-3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band for the carbonyl group of the carboxamide is expected in the range of 1630-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II band): The bending vibration of the N-H bond in the amide group typically appears around 1550-1650 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would show stretching vibrations in the 1400-1600 cm⁻¹ region.

Without experimental data, a specific table of absorption frequencies for this compound cannot be generated.

Elemental Analysis

Elemental analysis is used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized substance. The experimental values are compared against the theoretically calculated percentages. For a compound to be considered pure, the found values should be within ±0.4% of the calculated values.

The theoretical elemental composition of this compound (C₈H₁₃N₃O) would be calculated as follows:

Interactive Data Table: Calculated Elemental Analysis for C₈H₁₃N₃O

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.011 | 167.21 | 57.46 |

| Hydrogen | H | 1.008 | 167.21 | 7.83 |

| Nitrogen | N | 14.007 | 167.21 | 25.13 |

| Oxygen | O | 15.999 | 167.21 | 9.57 |

An experimental report would compare these calculated values to those measured from a sample of the compound.

Conformational and Tautomeric Studies of 5 Tert Butyl 1h Pyrazole 3 Carboxamide

Annular Tautomerism of 1H-Pyrazole-3(5)-carboxamides

Pyrazole (B372694) derivatives that are unsubstituted on a ring nitrogen atom can exhibit annular prototropic tautomerism. nih.gov This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a compound like 5-tert-butyl-1H-pyrazole-3-carboxamide, this results in two possible tautomeric forms: the 3-carboxamide isomer and the 5-carboxamide isomer. sci-hub.se This equilibrium is a fundamental characteristic of this class of compounds, and understanding the factors that favor one tautomer over the other is crucial for predicting their properties and behavior. researchgate.net The proton exchange is generally an intermolecular process, with significantly lower energy barriers compared to an intramolecular shift. nih.gov

Influence of Substituents and Environmental Factors on Tautomeric Equilibria

The position of the tautomeric equilibrium in pyrazoles is highly sensitive to both internal and external factors. nih.gov The electronic nature of the substituents on the pyrazole ring plays a critical role. researchgate.net Generally, electron-donating groups, particularly those that donate through the π-system such as an amide group (CONH₂), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups often stabilize the C5-tautomer. nih.govresearchgate.net

Environmental conditions also exert a significant influence. nih.gov For this compound in solution, the equilibrium between the 3-carboxamide and 5-carboxamide tautomers is dependent on the temperature. sci-hub.seresearchgate.netnih.gov At 293 K, the mixture is predominantly the 3-substituted tautomer, which accounts for 90% of the equilibrium, while the 5-substituted tautomer constitutes the remaining 10%. sci-hub.seresearchgate.netnih.gov This demonstrates that even a moderate change in thermal energy can shift the balance between the two forms. Solvents can also modulate tautomeric equilibria by catalyzing the isomeric transformation, with factors like the dielectric constant of the medium playing a role. nih.gov

Conformational Preferences and Molecular Interactions

In the solid state, this compound exists exclusively as a single tautomer: 1H-pyrazole-3-(N-tert-butyl)-carboxamide. sci-hub.se X-ray crystallography reveals that in this form, the molecules organize into chains stabilized by intermolecular hydrogen bonds. sci-hub.se These bonds form between the pyrazole ring's N-H proton and the oxygen atom of the amide carbonyl group of an adjacent molecule. sci-hub.se The proton on the amide nitrogen, however, is not involved in this intermolecular hydrogen bonding network. sci-hub.se This ordered, hydrogen-bonded arrangement dictates the compound's conformation and stability within the crystal lattice.

Experimental Methods for Tautomerism Elucidation

A combination of advanced analytical techniques is required to unambiguously determine the tautomeric and conformational structures of pyrazoles in different phases.

For the analysis of solid samples, Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy is a powerful tool. sci-hub.se In the case of this compound, both ¹³C and ¹⁵N CP/MAS NMR spectra were used to study its structure in the solid state. sci-hub.seresearchgate.netnih.gov The spectra indicated the presence of only one tautomeric form, which was confirmed to be the 1H-pyrazole-3-(N-tert-butyl)-carboxamide. sci-hub.seresearchgate.netnih.gov This result is in complete agreement with the findings from X-ray diffraction, providing converging evidence for the compound's solid-state structure. sci-hub.se

In solution, the situation is more complex due to the dynamic equilibrium between tautomers. sci-hub.se Solution-state NMR is the primary method for investigating these dynamics. For this compound, variable-temperature ¹H, ¹³C, and ¹⁵N NMR experiments were conducted in a THF-d8 solution. sci-hub.se

At room temperature, the presence of both tautomers is observed, with the 3-carboxamide form being the major species (90%) and the 5-carboxamide form being the minor one (10%). sci-hub.seresearchgate.net As the temperature is lowered, the rate of proton exchange between the two tautomers slows down. At 213 K, the exchange is slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer and even long-range couplings between the pyrazole CH and NH protons. sci-hub.se The Nuclear Overhauser Effect (NOE) is another NMR technique used in similar systems to elucidate the spatial proximity of atoms, which can help in assigning the correct tautomeric structure in solution. scilit.com

| Temperature (K) | Major Tautomer (3-carboxamide) % | Minor Tautomer (5-carboxamide) % |

|---|---|---|

| 293 | 90 | 10 |

| 243 | Value not specified | Value not specified |

| 213 | Value not specified | Value not specified |

Note: While distinct signals are observed at lower temperatures, the precise ratios at 243 K and 213 K are not detailed in the provided sources.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a compound in its crystalline solid state. spast.orgmdpi.com This technique was used to analyze the structure of this compound. sci-hub.seresearchgate.netnih.gov The analysis unequivocally showed that in the solid state, the compound exists as the 1H-pyrazole-3-(N-tert-butyl)-carboxamide tautomer. sci-hub.se The data from X-ray diffraction also provided detailed information on bond lengths, angles, and the intermolecular hydrogen bonding that defines the crystal packing. sci-hub.se

| Method | Phase | Observed Form | Key Findings |

|---|---|---|---|

| X-ray Diffraction | Solid | 3-carboxamide tautomer only | Unambiguous structure determination; reveals intermolecular hydrogen bonding. sci-hub.se |

| CP/MAS NMR | Solid | 3-carboxamide tautomer only | Corroborates X-ray diffraction data, confirming a single tautomer in the solid state. sci-hub.seresearchgate.net |

| Solution NMR | Solution (THF-d8) | Equilibrium of 3- and 5-carboxamide tautomers | Temperature-dependent equilibrium; 90:10 ratio of 3- to 5-carboxamide at 293 K. sci-hub.seresearchgate.netnih.gov |

Theoretical Calculations in Tautomeric Investigations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of pyrazole derivatives. These computational methods allow for the determination of the relative stabilities of different tautomers and the energy barriers for their interconversion.

In the case of the analogous compound, 1H-pyrazole-3-(N-tert-butyl)carboxamide, DFT calculations were performed to complement experimental findings from X-ray crystallography and NMR spectroscopy. sci-hub.senih.gov These calculations focused on the two potential prototropic tautomers: the 3-(N-tert-butylcarboxamido)pyrazole and the 5-(N-tert-butylcarboxamido)pyrazole forms. sci-hub.se

The calculations revealed that the 3-(N-tert-butylcarboxamido)pyrazole tautomer is the more stable form. sci-hub.se According to B3LYP/6-31G* calculations, this tautomer is more stable than the 5-(N-tert-butylcarboxamido)pyrazole tautomer by 3.0 kJ mol⁻¹. sci-hub.se This energy difference corresponds to a theoretical tautomeric equilibrium constant (KT) of 9.0 at 293 K, which aligns well with the experimentally observed ratio of the two tautomers in solution. sci-hub.se

Furthermore, theoretical calculations were used to investigate the rotational isomers (rotamers) of the more stable 3a tautomer. sci-hub.se These calculations indicated that the rotamer with the tert-butyl group positioned anti to the carbonyl oxygen is significantly less stable, by 38 kJ mol⁻¹, than the observed conformation. sci-hub.se This large energy difference explains why this second rotamer is not experimentally observed, even at low temperatures. sci-hub.se

The following table summarizes the key findings from the theoretical calculations on the tautomers of 1H-pyrazole-3-(N-tert-butyl)carboxamide.

| Tautomer/Rotamer | Calculation Method | Relative Stability (kJ mol⁻¹) |

| 3-(N-tert-butylcarboxamido)pyrazole | B3LYP/6-31G | 0 (Reference) |

| 5-(N-tert-butylcarboxamido)pyrazole | B3LYP/6-31G | +3.0 |

| 3-(N-tert-butylcarboxamido)pyrazole (anti rotamer) | B3LYP/6-31G* | +38 |

These theoretical investigations, in conjunction with experimental data, provide a comprehensive understanding of the tautomeric preferences of N-tert-butyl-substituted pyrazole carboxamides. sci-hub.senih.gov The choice of computational method and basis set, such as B3LYP/6-31G*, has been shown to be effective in predicting the relative stabilities of pyrazole tautomers. sci-hub.senih.gov General studies on substituted pyrazoles have also highlighted that electron-donating groups tend to favor the C3-tautomer. nih.gov

Pharmacological and Biological Activity Profiles of Pyrazole Carboxamide Derivatives

Antimicrobial Activities

Pyrazole (B372694) carboxamide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. japsonline.commdpi.com

Antibacterial Activity (Gram-positive, Gram-negative Strains)

Numerous studies have highlighted the efficacy of pyrazole carboxamide derivatives against both Gram-positive and Gram-negative bacteria. A series of novel pyrazole-4-carboxamide derivatives were synthesized and tested against various bacterial strains. japsonline.com The results, expressed as the zone of inhibition, indicated that these compounds possess significant antibacterial potential. japsonline.com It was observed that derivatives with electron-donating groups showed notable inhibition of bacterial growth. japsonline.com

In another study, a series of 5-(benzo[d] nih.govbohrium.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and screened for their antibacterial activity. These compounds exhibited high activity against different Gram-positive and Gram-negative bacteria when compared to standard drugs. nih.gov Specifically, the pyrrolidinomethanone derivative showed significant minimum inhibitory concentrations (MICs) against Sarcina and Staphylococcus aureus. nih.gov

Furthermore, newly synthesized 1,3,5-trisubstituted-2-pyrazolines derivatives were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacterial strains. The antibacterial activity was found to be influenced by the nature and position of substituents on the pyrazole ring. greenpharmacy.info

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Pyrazole-4-carboxamide derivatives | Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., P. aeruginosa, E. coli) | Zone of inhibition (mm) | japsonline.com |

| 5-(benzo[d] nih.govbohrium.comdioxol-5-yl)-3-tert-butyl-1-(pyrrolidin-1-yl)methanone-4,5-dihydropyrazole | Sarcina | MIC: 80 nM | nih.gov |

| 5-(benzo[d] nih.govbohrium.comdioxol-5-yl)-3-tert-butyl-1-(pyrrolidin-1-yl)methanone-4,5-dihydropyrazole | Staphylococcus aureus | MIC: 110 nM | nih.gov |

| 1,3,5-trisubstituted-2-pyrazolines | Various Gram-positive and Gram-negative | Varying degrees of activity based on substitution | greenpharmacy.info |

Antifungal Activity

The antifungal potential of pyrazole carboxamide derivatives has also been extensively investigated. A series of novel pyrazole carboxamides were synthesized and evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. nih.gov Several of the synthesized compounds displayed notable antifungal activity. nih.gov For instance, some pyrazole carboxamides exhibited moderate activity, while an isoxazolol pyrazole carboxylate derivative showed strong activity against R. solani. nih.gov

Another study on novel pyrazole-4-carboxamide derivatives also reported good activity against tested fungal strains. japsonline.com Certain derivatives demonstrated potent activity against A. niger and C. albicans. japsonline.com

| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate antifungal activity | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Pyrazole-4-carboxamide derivatives (5a, 5i) | A. niger | Zone of inhibition: 21 mm and 19 mm respectively | japsonline.com |

| Pyrazole-4-carboxamide derivative (5j) | C. albicans | Zone of inhibition: 22 mm | japsonline.com |

Antitubercular Activity

Research into the antitubercular properties of pyrazole carboxamides has yielded promising results. A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were identified as novel and potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), a potential target for new antitubercular drugs. acs.orgnih.gov The presence of a tert-butyl group was found to be essential for the inhibitory activity of these ligands. acs.org

In a separate study, newly synthesized pyrazole-4-carboxamide derivatives were tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. japsonline.com Several compounds exhibited significant activity, with MIC values ranging from 3.12 μg/ml to 25 μg/ml. japsonline.com These findings underscore the potential of the pyrazole carboxamide scaffold in the development of new treatments for tuberculosis. japsonline.com

| Compound/Derivative | Target/Strain | Activity/Measurement | Source |

|---|---|---|---|

| 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives | Mycobacterium tuberculosis pantothenate synthetase (PS) | Potent inhibitors | acs.orgnih.gov |

| Pyrazole-4-carboxamide derivative (5e) | Mycobacterium tuberculosis H37Rv | MIC: 3.12 μg/ml | japsonline.com |

| Pyrazole-4-carboxamide derivatives (5g, 5m) | Mycobacterium tuberculosis H37Rv | MIC: 6.25 μg/ml | japsonline.com |

| Pyrazole-4-carboxamide derivative (5h) | Mycobacterium tuberculosis H37Rv | MIC: 12.5 μg/ml | japsonline.com |

Anti-Inflammatory Activities

Pyrazole and its derivatives have long been recognized for their anti-inflammatory properties. nih.govnih.gov The pharmacological action of many anti-inflammatory drugs is based on the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.gov

Inhibition of 5-Lipoxygenase (5-LOX) Pathways

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of 5-LOX is therefore a promising strategy for the treatment of inflammatory diseases. A class of novel pyrazole derivatives has been designed and synthesized as 5-LOX inhibitors. nih.gov These compounds demonstrated good to excellent inhibitory activities against 5-LOX in various assays. nih.gov The study highlighted a series of pyrazole-3-carboxamine derivatives with potent inhibitory profiles against 5-LOX, with some compounds exhibiting IC50 values of less than 1 µmol/L in cell-based assays. nih.gov

| Compound/Derivative | Assay | Activity/Measurement (IC50) | Source |

|---|---|---|---|

| Pyrazole-3-carboxamine derivative (3a) | Cell-based assay | < 1 µmol/L | nih.gov |

| Pyrazole-3-carboxamine derivative (3b) | Cell-based assay | < 1 µmol/L | nih.gov |

Anticancer and Cytotoxic Activities

The anticancer potential of pyrazole derivatives has been a subject of intensive research, with many compounds showing promising cytotoxic activity against various cancer cell lines. bohrium.comnih.govasianpubs.org

A study focused on new pyrazole-5-carboxamide derivatives reported their synthesis and evaluation for anticancer activity against six distinct cancer cell lines. bohrium.comasianpubs.org Many of the synthesized compounds showed promising cytotoxicity profiles when compared to the standard drug doxorubicin. bohrium.comasianpubs.org Another research effort on novel 1,2,3-triazole-pyrazole hybrids also revealed significant inhibitory effects on cancer cells. mui.ac.ir For instance, one compound demonstrated potent cytotoxic effects against MCF7 cells with an IC50 value of 0.304 µM, while another showed high cytotoxicity against OVCAR3 cells. mui.ac.ir

Furthermore, a series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors for anticancer drug development. One of the derivatives exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC50) | Source |

|---|---|---|---|

| Pyrazole-5-carboxamide derivatives (4a-n) | Six different cancer cell lines | Promising cytotoxicity | bohrium.comasianpubs.org |

| 1,2,3-triazole-pyrazole hybrid (7a) | MCF7 (Breast cancer) | 0.304 µM | mui.ac.ir |

| 1,2,3-triazole-pyrazole hybrid (5b) | OVCAR3 (Ovarian cancer) | 0.233 µM | mui.ac.ir |

| Pyrazole carbaldehyde derivative (43) | MCF7 (Breast cancer) | 0.25 μM | nih.gov |

Neuroprotective and Central Nervous System Activities

There is no available scientific literature detailing the inhibitory activity of 5-tert-butyl-1H-pyrazole-3-carboxamide against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, no data on its potency (e.g., IC₅₀ values) or mechanism of inhibition for these enzymes can be provided.

Information regarding the potential for this compound to inhibit monoamine oxidase-B (MAO-B) is not present in published research. Studies have not yet explored its efficacy as an MAO-B inhibitor.

There are no preclinical or clinical studies available that investigate the effects of this compound on cognitive function. Its potential as a cognition-enhancing agent remains un-investigated.

Enzyme Inhibition Beyond Central Nervous System Targets

Specific inhibitory data for this compound against human carbonic anhydrase isozymes I and II (hCA I, hCA II) are absent from the scientific record. Research has not been published on its interaction with these particular metalloenzymes.

While the pyrazole carboxamide scaffold is known to interact with various enzymes, specific studies detailing the general enzyme binding profile and modulatory activities of this compound are not available.

Agricultural Applications

While pyrazole carboxamide derivatives are a significant class of compounds in agricultural science, specific data on the insecticidal, insect growth regulatory, bactericidal, and fungicidal activities of this compound are not available in the reviewed scientific literature. Research in this area is extensive for other analogues, highlighting the potential of the pyrazole carboxamide scaffold in crop protection.

No studies detailing the insecticidal properties of this compound were identified. The broader class of pyrazole carboxamides, however, includes many commercially successful insecticides. These compounds often act on the nervous system or metabolic processes of insects.

There is no specific information available on the activity of this compound as an insect growth regulator, including its potential to interact with the ecdysone (B1671078) receptor or inhibit chitinase. Insect growth regulators are a class of insecticides that interfere with the growth, development, and reproduction of insects.

Specific data on the bactericidal and fungicidal activity of this compound in agricultural applications is not present in the available literature. Many other pyrazole carboxamide derivatives are known to be potent fungicides, often targeting the succinate (B1194679) dehydrogenase enzyme in fungi.

Other Biological Activities

No specific research findings were available for the anthelmintic, antioxidant, antiviral, anticonvulsant, or antihistaminic activities of this compound.

Within the broader class of pyrazole derivatives, various biological activities have been reported. For instance, some pyrazole compounds have been investigated for their anthelmintic properties against various parasitic worms. Similarly, antioxidant, antiviral, anticonvulsant, and antihistaminic activities have been documented for different pyrazole-containing molecules, but not specifically for this compound.

Structure Activity Relationship Sar Investigations

Influence of Pyrazole (B372694) Ring Substituents on Biological Activity

Substituents on the pyrazole ring play a pivotal role in modulating the pharmacological profile of 5-tert-butyl-1H-pyrazole-3-carboxamide derivatives. The nature, size, and electronic properties of these substituents can significantly affect how the molecule interacts with its biological target.

The tert-butyl group, a defining feature of the core compound, exerts a significant influence on biological activity, primarily through steric and lipophilic effects. Its bulky nature provides steric hindrance that can be crucial for orienting the molecule within a receptor's binding pocket and can also shield the molecule from metabolic degradation, thereby improving its stability.

Research on cannabinoid receptor 1 (CB1) antagonists, using rimonabant (B1662492) and its analogs as a reference, has highlighted the importance of a sterically favorable bulky group, such as a tert-butyl moiety. nih.govresearchgate.netrsc.org This bulky group is considered advantageous for achieving excellent CB1 antagonism and selectivity. nih.govresearchgate.netrsc.org The lipophilicity imparted by the tert-butyl group generally enhances membrane permeability, a key factor in a compound's ability to reach its target, which is often located within the cell or in the central nervous system. researchgate.net In the development of inhibitors for Mycobacterium tuberculosis, derivatives featuring a 5-tert-butyl group have been identified as potent agents, suggesting the group's importance in the interaction with the target enzyme, pantothenate synthetase. nih.gov

Table 1: Influence of Bulky Groups on CB1 Receptor Antagonism

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Presence of a tert-butyl group | Exhibited excellent CB1 antagonism and selectivity | nih.govresearchgate.netrsc.org |

| Absence of a bulky group | Reduced potency and/or selectivity | nih.govresearchgate.netrsc.org |

The carboxamide group at the 3-position of the pyrazole ring is a critical functional group that often participates in key hydrogen bonding interactions with biological targets. nih.gov Modifications to this moiety, including its replacement with bioisosteres, have been a successful strategy in drug discovery.

Bioisosteric replacement of the pyrazole 3-carboxamide has been explored extensively. For instance, replacing the C3-carboxamide with a 5-alkyl oxadiazole ring led to a novel class of potent and selective CB1 receptor antagonists. nih.govresearchgate.netrsc.org Similarly, other heterocycles like thiazoles, triazoles, and imidazoles have been successfully used as bioisosteres for the 1,5-diarylpyrazole carboxamide motif, yielding compounds with significant CB1 antagonistic activity. nih.gov Furthermore, introducing a flexible side chain on the amide portion of pyrazole-4-carboxamides has been shown to be an effective strategy for developing potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.net The positioning of the carboxamide group is also crucial; its location can interfere with or enhance the fit of the derivative within an enzyme's active site, thereby influencing ligand-target binding affinity and biological activity. nih.gov

Table 2: Bioisosteric Replacements for the Pyrazole-3-carboxamide Moiety

| Original Moiety | Bioisosteric Replacement | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyrazole 3-carboxamide | 5-Alkyl Oxadiazole | Potent CB1 Receptor Antagonists | nih.govresearchgate.netrsc.org |

| Pyrazole 3-carboxamide | Thiazole | CB1 Antagonistic Activity | nih.gov |

| Pyrazole 3-carboxamide | Triazole | CB1 Antagonistic Activity | nih.gov |

| Pyrazole 3-carboxamide | Imidazole | Potent CB1 Antagonistic Activity | nih.gov |

The electronic properties of substituents on the pyrazole ring significantly influence a molecule's reactivity and its ability to bind to a target. researchgate.net Electron-donating groups (EDGs) like alkyl and methoxy (B1213986) groups increase the electron density of the pyrazole ring, while electron-withdrawing groups (EWGs) such as nitro, cyano, or trifluoromethyl (CF3) groups decrease it. researchgate.netresearchgate.net

Table 3: Effect of Electronic Groups on Biological Activity

| Substituent Type | Example Group | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | CF3 | CB1 Receptor Antagonism | Potent antagonism and excellent selectivity | nih.govresearchgate.netrsc.org |

| Electron-Donating | - | Antibacterial/Antifungal | Noticeable growth inhibition | japsonline.com |

Regiochemical Influence on Pharmacological Potency

The specific placement of functional groups on the pyrazole scaffold, or its regiochemistry, is a critical determinant of pharmacological potency and even the type of biological activity observed. The substitution pattern dictates the three-dimensional shape of the molecule and the presentation of key interacting groups to the biological target. researchgate.net

A clear example of regiochemical influence is seen in a study comparing pyrazole-5-carboxamides and pyrazole-4-carboxamides. The two classes of isomers exhibited different biological activities; some pyrazole-5-carboxamide derivatives showed higher insecticidal activity, whereas certain pyrazole-4-carboxamide compounds displayed stronger fungicidal activity. nih.gov This suggests that the position of the carboxamide group and other substituents plays a crucial role in the selectivity of these compounds toward different biological species and targets. nih.gov This principle underscores the importance of precise synthetic control to obtain the desired regioisomer for a specific therapeutic or agricultural application.

Scaffold Optimization Strategies

Optimizing the this compound scaffold is a key process in drug development aimed at improving efficacy, selectivity, and drug-like properties. mdpi.com This involves systematic structural modifications to enhance interactions with the target protein. nih.gov

Expanding or modifying the core pyrazole scaffold through the creation of fused-ring systems or by employing bioisosteric replacements are advanced optimization strategies. These approaches can lead to novel chemical entities with significantly altered or improved pharmacological profiles.

Fused-Ring Systems: Fusing the pyrazole ring with other heterocyclic systems can create more rigid structures that may fit more precisely into a target's binding site, potentially increasing potency and selectivity. Fused pyrazoles like pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com For instance, the pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged scaffold" in the development of protein kinase inhibitors. mdpi.com

Bioisosteric Replacements: As mentioned previously (Section 6.1.2), replacing key functional groups or the entire pyrazole ring with bioisosteres is a powerful tool for scaffold optimization. The goal is to retain or improve the desired biological activity while modifying physicochemical properties like solubility, metabolism, or toxicity. The successful replacement of the pyrazole-carboxamide moiety with oxadiazoles, imidazoles, and other heterocycles to maintain CB1 receptor antagonism demonstrates the utility of this strategy. nih.govnih.gov These replacements can lead to compounds with similar three-dimensional structures and electronic properties, allowing them to interact with the target in a comparable manner to the parent compound. nih.gov

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain similar biological activity to a known active molecule. This is achieved by modifying the central core (scaffold) of the molecule while preserving the essential three-dimensional arrangement of its key interacting groups. For pyrazole carboxamides, this approach has been instrumental in the development of new therapeutic agents with improved properties.

While specific scaffold hopping studies originating directly from this compound are not extensively documented in publicly available research, the broader class of pyrazole-based inhibitors has been the subject of such investigations. For instance, in the development of kinase inhibitors, the pyrazole scaffold has been a key component. Structural optimization of anilino-quinazoline derivatives as Aurora kinase inhibitors led to the replacement of the benzene (B151609) ring with various heterocycles, with the pyrazole fragment being preferred due to its contribution to potent inhibition and favorable drug-like properties such as reduced lipophilicity. nih.gov

Another prominent example of scaffold hopping involving a pyrazole core is in the field of dual leucine (B10760876) zipper kinase (DLK) inhibitors. A shape-based scaffold hopping approach was successfully employed to transition from a pyrimidine (B1678525) core to a pyrazole core, resulting in compounds with enhanced physicochemical properties suitable for central nervous system applications. researchgate.net This demonstrates the utility of replacing one heterocyclic core with another to overcome liabilities of the original scaffold.

Furthermore, the concept of bioisosteric replacement, a form of scaffold hopping, has been applied to pyrazole carboxamide derivatives targeting cannabinoid receptors. These studies showcase the potential for modifying the pyrazole core to modulate activity and selectivity. nih.gov

These examples, summarized in the table below, illustrate the strategic application of scaffold hopping to evolve the pyrazole scaffold for various therapeutic targets. Although not directly involving this compound, they provide a blueprint for how its scaffold could be rationally modified.

| Original Scaffold Class | New Scaffold Class | Therapeutic Target | Key Outcome |

|---|---|---|---|

| Anilino-quinazoline | Pyrazolyl-aminoquinazoline | Aurora Kinase | Improved potency and drug-like properties nih.gov |

| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | Improved physicochemical properties for CNS penetration researchgate.net |

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is crucial for understanding the structure-activity relationship and for designing new, more potent and selective molecules.

For derivatives closely related to the this compound structure, key pharmacophoric elements have been identified, particularly in the context of their activity as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). acs.orgnih.gov In a study of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives, it was determined that the tert-butyl group and the pyrazole moiety are crucial components of the pharmacophore. acs.org

The essential pharmacophoric features can be summarized as follows:

A Bulky Hydrophobic Group: The tert-butyl group at the 5-position of the pyrazole ring is a critical feature. This bulky, lipophilic group likely occupies a hydrophobic pocket in the target enzyme's active site, contributing significantly to binding affinity.

A Hydrogen Bond Donor/Acceptor System: The pyrazole ring itself, with its two adjacent nitrogen atoms, along with the carboxamide linkage, provides a constellation of hydrogen bond donors and acceptors. The pyrazole-3-carboxamide skeleton can form conserved hydrogen bonds with the hinge region of protein kinases, a common interaction pattern for this class of inhibitors. mdpi.com

A Rigid Scaffold: The pyrazole ring serves as a rigid scaffold that correctly orients the carboxamide and the tert-butyl substituents for optimal interaction with the target protein.

In the context of kinase inhibition, a common target for pyrazole-containing molecules, the pyrazole-3-carboxamide core often acts as a hinge-binding motif. mdpi.com For example, in the design of inhibitors for cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), the pyrazole-3-carboxamide skeleton was observed to form three conserved hydrogen bonds with the hinge region of these kinases. mdpi.com

The table below outlines the key pharmacophoric features and their putative roles in target interaction, drawing on data from related pyrazole carboxamide inhibitors.

| Pharmacophoric Feature | Structural Moiety | Putative Role in Target Interaction | Supporting Evidence |

|---|---|---|---|

| Bulky Hydrophobic Group | 5-tert-butyl group | Occupies a hydrophobic pocket, enhancing binding affinity. | Identified as a key pharmacophore element in M. tuberculosis PS inhibitors. acs.orgnih.gov |

| Hydrogen Bond Donor/Acceptor | Pyrazole ring and carboxamide linker | Forms key hydrogen bonds with the target protein, often in the hinge region of kinases. | Observed in docking models of CDK2 and FLT3 inhibitors. mdpi.com |

| Rigid Heterocyclic Core | 1H-pyrazole ring | Provides a stable framework for the precise spatial arrangement of interacting groups. | The pyrazole scaffold is a well-established "privileged scaffold" in medicinal chemistry. nih.gov |

Computational and in Silico Approaches in Pyrazole Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to forecast the binding affinity and mode. bohrium.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. researchgate.net

Although specific docking studies featuring 5-tert-butyl-1H-pyrazole-3-carboxamide against the targets listed below were not prominently found in the reviewed literature, extensive research on other pyrazole (B372694) carboxamide derivatives demonstrates their potential interactions. These studies provide a framework for understanding how the pyrazole carboxamide scaffold can bind to various active sites.

Monoamine Oxidase-B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net In silico docking studies on various pyrazole carboxamide derivatives have been performed to evaluate their binding interactions within the MAO-B active site. researchgate.net For instance, studies on pyrazoline carboxamide derivatives have identified potent selective inhibitors of MAO-B, with interactions stabilized by hydrogen bonds and π-π stacking. researchgate.netrasayanjournal.co.in

Acetylcholinesterase (AChE): As a primary target in Alzheimer's disease therapy, AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine. researchgate.net Molecular docking has been instrumental in identifying pyrazole carboxamide derivatives with significant AChE inhibitory potential. nih.govbohrium.com These studies show that the pyrazole scaffold can fit within the active site gorge of AChE, forming key interactions with catalytic residues. nih.govbohrium.com

Human Carbonic Anhydrases (hCAs): CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. bohrium.comnih.govresearchgate.net Numerous studies have employed molecular docking to investigate the binding of pyrazole carboxamides, often bearing a sulfonamide group, to various hCA isoforms (e.g., hCA I and hCA II). nih.govnih.govmdpi.com These in silico analyses successfully predict the binding mechanism, where the sulfonamide moiety typically coordinates with the essential Zn(II) ion in the enzyme's active site. nih.govresearchgate.net

Ecdysone (B1671078) Receptor (EcR) and Chitinase: There is a lack of specific molecular docking studies in the reviewed literature concerning this compound or its close analogs with the insect-related targets EcR and Chitinase.

The analysis of ligand-protein interactions derived from docking studies reveals the specific molecular forces that stabilize the complex. For the broader class of pyrazole carboxamides, these interactions typically include:

Hydrogen Bonding: The carboxamide group (-CONH2) and the pyrazole ring's nitrogen atoms are common sites for forming hydrogen bonds with amino acid residues (e.g., with Cys773, Gly772, Asp831) in the active site of target proteins. researchgate.net

Hydrophobic Interactions: Alkyl or aryl substituents on the pyrazole ring often engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. The tert-butyl group of this compound would be expected to participate significantly in such interactions.

π-π Stacking: When aromatic rings are present in the pyrazole derivative, they can form π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) in the protein's active site. researchgate.net

The following table summarizes representative docking scores and key interactions for various pyrazole carboxamide derivatives with different biological targets, illustrating the common findings in this class of compounds.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Pyrazoline Carboxamide Derivative | MAO-B | -70.64 (Grid Score) | Tyr325, Gly433 | π-π stacking, Hydrogen bond researchgate.netrasayanjournal.co.in |

| N,1-Diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | AChE | Not specified | His447, Val294 | Hydrogen bond, Hydrophobic nih.gov |

| Pyrazole-carboxamide sulfonamide derivative (6b) | hCA I | -7.221 | His94, His96, His119, Thr199, Thr200, Zn2+ | Hydrogen bond, Metal coordination nih.gov |

| Pyrazole-carboxamide sulfonamide derivative (6a) | hCA II | -7.669 | His94, His96, His119, Thr199, Thr200, Zn2+ | Hydrogen bond, Metal coordination nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.gov They allow for the study of the dynamic behavior of a system over time, providing a more realistic representation of the biological environment than static docking poses. eurasianjournals.com

MD simulations are used to assess the conformational stability of a ligand within a protein's binding site. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.

RMSD: This metric measures the average deviation of a molecule's atoms over time compared to a reference structure. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable throughout the simulation. researchgate.net In studies of pyrazole-carboxamide derivatives complexed with hCA isoforms, stable RMSD values indicated minor conformational changes and a stable binding mode. nih.govresearchgate.net

RMSF: This metric identifies the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of greater flexibility. Analysis of pyrazole-carboxamide complexes has shown that while some loop regions of the protein may be flexible, the residues in the active site interacting with the ligand tend to show low fluctuation, confirming a stable interaction. nih.govresearchgate.net

The table below shows representative data from an MD simulation of pyrazole-carboxamide derivatives with hCA enzymes, illustrating the type of analysis performed to confirm complex stability.

| Complex | Simulation Time | Average RMSD (Å) | Average Rg (Å) | Average H-Bonds | Conclusion |

|---|---|---|---|---|---|

| hCA I with Compound 6a | 100 ns | ~1.6 | ~14.65 | ~2 | Stable complex formation researchgate.net |

| hCA I with Compound 6b | 100 ns | ~1.7 | ~14.68 | ~1.5 | Stable complex formation researchgate.net |

| hCA II with Compound 6a | 50 ns | ~1.2 | Not specified | Not specified | Good stability with minor fluctuations researchgate.net |

| hCA II with Compound 6b | 50 ns | ~1.2 | Not specified | Not specified | Good stability with minor fluctuations researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. eurasianjournals.comsci-hub.se These methods have been applied to pyrazole derivatives to understand tautomerism, reaction mechanisms, and interpret spectroscopic data. sci-hub.seresearchgate.net

A detailed study was conducted on 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a structural isomer of the title compound, using DFT (B3LYP/6–31G*) calculations. sci-hub.se This compound exhibits tautomerism, existing as either a 3-(tert-butylcarboxamido)pyrazole (form 3a ) or a 5-(tert-butylcarboxamido)pyrazole (form 3b ). The quantum calculations revealed that tautomer 3a is more stable than 3b by 3.0 kJ mol⁻¹. sci-hub.se This computational finding aligns with experimental NMR data, which showed that in solution at 293 K, the compound exists as a 90:10 mixture in favor of the 3-substituted tautomer. sci-hub.seresearchgate.net

Furthermore, the calculations explored the rotational barrier of the amide group. The rotamer of 3a , with the tert-butyl group positioned anti to the carbonyl oxygen, was found to be 38 kJ mol⁻¹ more stable than its corresponding syn-rotamer. sci-hub.se This significant energy difference explains why the less stable rotamer was not observed experimentally. sci-hub.se Such calculations are crucial for understanding the conformational preferences and energetic landscapes of pyrazole carboxamides.

DFT (Density Functional Theory) and GIAO Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in understanding the tautomerism of pyrazole carboxamides. For the closely related compound 1H-pyrazole-3-(N-tert-butyl)-carboxamide, DFT calculations were performed to assess the relative stability of its two tautomeric forms: the 3-substituted (3a) and 5-substituted (3b) pyrazoles. sci-hub.se

The calculations indicated that the 3a tautomer is more stable than the 3b tautomer by 3.0 kJ mol⁻¹. sci-hub.se This computational finding aligns with experimental observations in solution, where the 3-substituted form is the major tautomer present. sci-hub.senih.gov

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is frequently used to predict NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm molecular structures, such as identifying the predominant tautomer in different environments. sci-hub.senih.govresearchgate.net For pyrazole derivatives, GIAO calculations have shown excellent agreement with experimental NMR values, validating the computational models used. researchgate.net

Table 1: Theoretical vs. Experimental Tautomer Ratio A comparison of computationally predicted stability and experimentally observed tautomer ratios for a related pyrazole carboxamide at 293 K.

| Method | Finding | Tautomer Ratio (3-substituted : 5-substituted) | Source |

| DFT Calculation | 3-substituted tautomer is more stable by 3.0 kJ mol⁻¹ | Predicted ~90 : 10 | sci-hub.se |

| Experimental (NMR) | Integration of CH proton signals in solution | 90 : 10 | sci-hub.senih.gov |

Semi-Empirical AM1 Calculations

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster computational alternative to DFT, making them suitable for studying reaction mechanisms and larger molecular systems. While less accurate, they can provide valuable qualitative insights. AM1 calculations have been employed to study the mechanism of reaction between 1H-pyrazole-3-carboxylic acid chloride and various aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. researchgate.net These studies help in understanding the energetics and intermediate steps involved in the formation of the amide bond central to the structure of this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy, shape, and distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic nature. youtube.com

For pyrazole derivatives, FMO analysis helps to predict reactivity and understand electronic properties. researchgate.netresearchgate.net In a theoretical study on (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, a compound containing the same 5-tert-butyl-1H-pyrazole core, FMO calculations were conducted. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from this analysis, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a 5-tert-butyl-1H-pyrazole Derivative Calculated energy values for HOMO, LUMO, and the resulting energy gap.

| Molecular Orbital | Energy (eV) | Significance | Source |

| HOMO | -5.99 | Electron-donating ability (Nucleophilicity) | researchgate.net |

| LUMO | -1.59 | Electron-accepting ability (Electrophilicity) | researchgate.net |

| Energy Gap (ΔE) | 4.40 | Chemical reactivity and kinetic stability | researchgate.net |

The analysis reveals where the electron density is highest (HOMO) and lowest (LUMO), indicating the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

Molecular van der Waals Surface Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) mapped onto the van der Waals surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net This tool is invaluable for predicting intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions that are crucial in biological recognition and crystal packing. nih.gov

The MEP surface is color-coded to indicate different potential regions:

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions (zero potential).

In studies of related pyrazole carboxamides, MEP analysis highlights the negative potential around the carbonyl oxygen and pyrazole nitrogen atoms, identifying them as hydrogen bond acceptors. nih.gov Conversely, the NH protons of the pyrazole ring and the carboxamide group show positive potential, marking them as hydrogen bond donors. nih.gov This information is critical for understanding how the molecule interacts with protein active sites or organizes in a crystal lattice.

Prediction of Regioselectivity in Synthesis

The synthesis of substituted pyrazoles, such as this compound, often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. A significant challenge in this process is controlling the regioselectivity—that is, predicting which of the two possible regioisomers will be the major product. nih.govmdpi.com

Computational tools are increasingly used to predict and rationalize the regiochemical outcomes of such reactions. researchgate.netrsc.org By calculating the energies of the possible transition states and intermediates for the different reaction pathways, chemists can determine the most energetically favorable route. DFT calculations are particularly useful for this purpose, as they can accurately model the electronic and steric effects that govern the reaction's selectivity. researchgate.net For example, theoretical calculations can explain why the reaction of an unsymmetrical diketone with hydrazine preferentially yields one pyrazole isomer over the other, guiding the choice of starting materials and reaction conditions to achieve the desired product. researchgate.net

In Silico Screening and Lead Compound Identification

In silico virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This approach significantly reduces the time and cost associated with identifying new drug candidates. mdpi.com

Pyrazole carboxamides are a well-known scaffold in medicinal chemistry, and in silico methods are frequently applied to identify promising new derivatives. nih.gov The process typically involves:

Target Identification: A 3D structure of the target protein is obtained, often from X-ray crystallography or homology modeling.

Database Screening: A virtual library of compounds, which can include pyrazole carboxamide derivatives, is computationally docked into the active site of the target protein. nih.govmdpi.com

Scoring and Ranking: Docking algorithms calculate a binding affinity score for each compound, ranking them based on their predicted ability to interact favorably with the target.

Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation. mdpi.comresearchgate.net

Through this methodology, several pyrazole derivatives have been identified as potential inhibitors for various protein targets involved in diseases like cancer. nih.gov The insights gained from these screenings can guide the synthesis of novel compounds, such as derivatives of this compound, optimized for potency and selectivity against a specific disease target.

Broader Academic Applications and Future Research Directions

Pyrazole (B372694) Carboxamides as Versatile Building Blocks in Organic Synthesis

The pyrazole ring is a fundamental five-membered heterocycle that serves as a valuable starting point in organic synthesis. nih.govmdpi.com The unique arrangement of its two adjacent nitrogen atoms and three carbon atoms provides a stable aromatic core that can be readily functionalized. nih.gov The most common and robust method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine (B178648) derivative. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents onto the pyrazole core, enabling chemists to fine-tune the molecule's properties.

Other synthetic routes, such as the 1,3-dipolar cycloaddition of nitrilimines with alkenes or alkynes, offer alternative pathways to create substituted pyrazoles. nih.govmdpi.com The carboxamide group (-CONH₂) attached to the pyrazole ring further enhances its utility. This functional group can be modified through various chemical reactions, serving as a handle to link the pyrazole scaffold to other molecular fragments or to construct more complex supramolecular structures. For instance, the amide nitrogen can be alkylated, or the entire group can be hydrolyzed to a carboxylic acid, which then opens up another suite of possible chemical transformations. This synthetic flexibility makes pyrazole carboxamides indispensable building blocks for creating diverse molecular architectures with tailored functions.

Role in Coordination Chemistry, Catalysis, and Chemosensing

The nitrogen atoms in the pyrazole ring are excellent ligands for coordinating with metal ions, making pyrazole derivatives highly significant in coordination chemistry. researchgate.netresearchgate.net They can bind to metals in various modes, acting as monodentate, bidentate, or even polydentate ligands, leading to the formation of coordination compounds with diverse topologies and geometries. researchgate.netresearchgate.netmdpi.com This has led to extensive research into metal-organic frameworks (MOFs) and other coordination polymers based on pyrazole ligands.

The resulting metal complexes often exhibit catalytic activity. The flexible design of pyrazole ligands allows for the creation of specific coordination environments around a metal center, which can facilitate and accelerate chemical reactions. nih.gov Protic (N-unsubstituted) pyrazole complexes, in particular, have been explored for their role in homogeneous catalysis, where the NH group can participate in metal-ligand cooperation to enable transformations. nih.gov

Furthermore, the interaction between pyrazole derivatives and metal ions forms the basis of their application as chemosensors. researchgate.netnih.gov These sensors are designed to selectively bind with specific metal ions, resulting in a detectable change, such as a color shift (colorimetric sensor) or the emission of light (fluorescent sensor). nih.govchemrxiv.org This ability to detect heavy and transition metals is crucial for environmental monitoring and biological applications. nih.govrsc.org

Development of New Therapeutic Agents and Agricultural Chemicals

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous commercial products. mdpi.comresearchgate.netnih.gov The diverse biological activities exhibited by pyrazole carboxamides have driven extensive research, leading to the development of innovative therapeutic agents and crop protection chemicals. ontosight.ainih.gov

In medicine, pyrazole derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netontosight.aijapsonline.com Their mechanism of action often involves inhibiting specific enzymes or receptors crucial for disease progression. nih.govresearchgate.net For example, certain pyrazole derivatives act as potent inhibitors of protein kinases, which are key targets in cancer therapy. nih.gov

| Therapeutic Application | Target/Mechanism of Action | Example Compound Class |

| Anticancer | Protein Kinase Inhibition (e.g., EGFR, PI3K) | Pyrazolo[3,4-d]pyrimidines, Pyrazole carbaldehydes nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Celecoxib (a well-known pyrazole-containing drug) mdpi.com |

| Antimicrobial | Inhibition of bacterial enzymes, disruption of fungal cell membranes researchgate.net | Heterocyclic-substituted diphenyl ether derivatives of pyrazoles nih.gov |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | Imidazole-substituted pyrazole derivatives nih.govwisdomlib.org |

| Neuroprotective | Targeting enzymes like AChE, BACE1, MAO in Alzheimer's disease | Various pyrazole derivatives taylorfrancis.com |

In agriculture, pyrazole carboxamides are a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govscielo.bracs.orgnih.gov These compounds disrupt the fungal respiratory chain by blocking the enzyme succinate dehydrogenase (Complex II), which is essential for energy production in fungal cells. acs.orgnih.govresearchgate.net This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi. nih.govscielo.br Additionally, certain pyrazole carboxamides have demonstrated potent insecticidal activity, targeting the respiratory chain of insect pests. nih.gov

| Agricultural Application | Target/Mechanism of Action | Example Commercial Fungicides |

| Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Penthiopyrad, Bixafen, Penflufen, Isopyrazam nih.gov |

| Insecticide | Inhibition of respiratory chain complex I | Tolfenpyrad nih.gov |

| Herbicide | Various mechanisms | Certain pyrazole derivatives have shown herbicidal properties nih.gov |

Challenges and Opportunities in Pyrazole Carboxamide Research